4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one
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Overview
Description
4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a propyl group, and a 4-methylbenzyl ether moiety attached to a pyridazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Etherification: The 4-methylbenzyl ether moiety can be introduced through a nucleophilic substitution reaction using 4-methylbenzyl alcohol and a suitable leaving group.
Alkylation: The propyl group can be introduced via alkylation using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of 4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methyl-2-((4-methylbenzyl)oxy)phenylboronic acid
- 4-Chloro-5-methyl-2-((4-methylbenzyl)oxy)phenol
Uniqueness
4-Chloro-5-((4-methylbenzyl)oxy)-2-propylpyridazin-3(2H)-one is unique due to its specific combination of functional groups and its pyridazinone core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H16ClN3O
- Molecular Weight : 273.75 g/mol
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
-
Anticancer Activity :
- Studies have shown that derivatives of pyridazine compounds can inhibit cancer cell proliferation. For instance, similar pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7, with IC50 values ranging from 10 to 30 μM .
- The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The exact mechanism is under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Anti-inflammatory Effects :
- Some studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, potentially through the modulation of NF-kB signaling pathways.
Table 1: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Disrupts bacterial cell wall synthesis | |
Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study 1: Anticancer Activity
A study conducted on various pyridazine derivatives, including this compound, evaluated their effects on HeLa cells using the MTT assay. The results indicated a dose-dependent inhibition of cell growth, with significant cytotoxicity observed at concentrations above 20 μM. The most potent derivative showed an IC50 comparable to Cisplatin, a standard chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains, suggesting potential as an antimicrobial agent .
Properties
CAS No. |
88094-07-9 |
---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
4-chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-8-18-15(19)14(16)13(9-17-18)20-10-12-6-4-11(2)5-7-12/h4-7,9H,3,8,10H2,1-2H3 |
InChI Key |
GWYZKZUINCJTRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C)Cl |
Origin of Product |
United States |
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